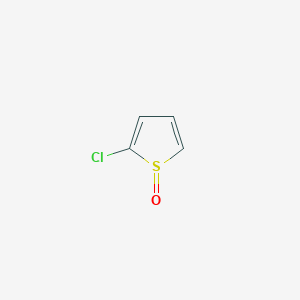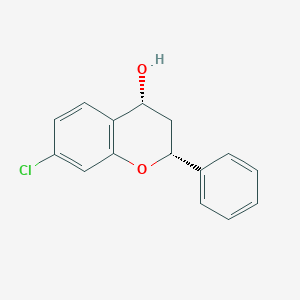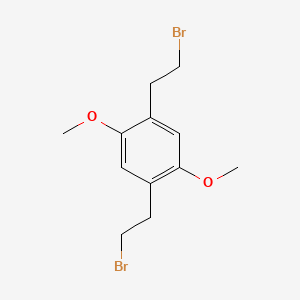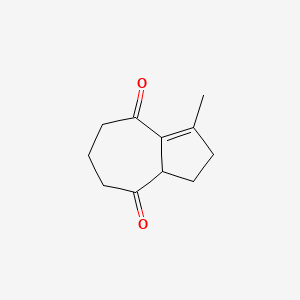
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- is a complex organic compound belonging to the azulene family Azulenes are known for their unique structure and vibrant blue color, which is unusual for hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- typically involves multi-step organic reactions. Common starting materials might include azulene derivatives, which undergo various chemical transformations such as hydrogenation, oxidation, and methylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to optimize the production process.
化学反応の分析
Types of Reactions
4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce more saturated azulene derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds to 4,8(1H,5H)-Azulenedione, 2,6,7,8a-tetrahydro-3-methyl- might include other azulene derivatives, such as:
- 1,4-Dimethylazulene
- 1,2,3,4-Tetrahydroazulene
- Azulene-1,3-dione
特性
CAS番号 |
62824-24-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC名 |
3-methyl-1,2,5,6,7,8a-hexahydroazulene-4,8-dione |
InChI |
InChI=1S/C11H14O2/c1-7-5-6-8-9(12)3-2-4-10(13)11(7)8/h8H,2-6H2,1H3 |
InChIキー |
XARPBSXLEVFEEB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(CC1)C(=O)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



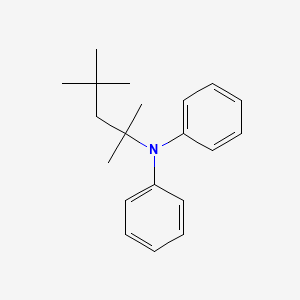
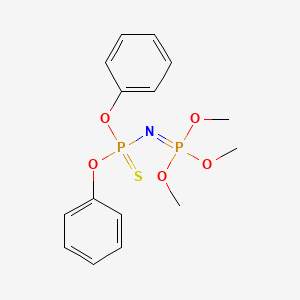
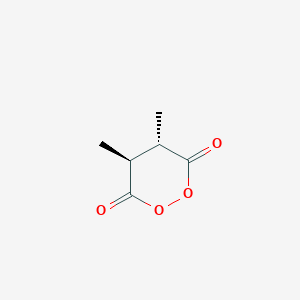
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
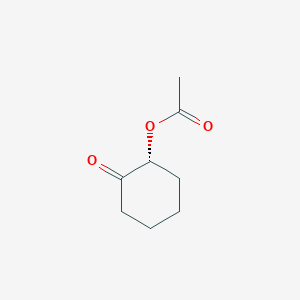


![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
